molecular formula C13H18N2O2 B1204668 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone

3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone

Cat. No. B1204668
M. Wt: 234.29 g/mol
InChI Key: XEEBADQXIMNBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone is a member of indoles.

Scientific Research Applications

Synthesis and Evaluation for Dopamine Receptor Agonists

A series of beta-aminoethyl indolones, including compounds structurally related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated as peripheral prejunctional dopaminergic agonists. These compounds, tested in the isolated perfused rabbit ear artery, showed significant potency, with one compound having an ED50 of 2 +/- 0.3 nM (Demarinis et al., 1986).

Antiplasmodial Activities and Synthesis

The antiplasmodial activity of indolone derivatives, related to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, against Plasmodium falciparum has been studied. One such derivative displayed significant in vitro activity (IC50 = 49 nM) and selectivity, indicating potential for antimalarial applications (Najahi et al., 2014).

Anti-Epileptic Effects

New indole derivatives, including compounds similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antiepileptic activity. Studies on albino Wistar rats demonstrated these compounds' ability to modulate biogenic amines concentrations in the brain, suggesting potential utility in treating epilepsy (Swathi & Sarangapani, 2017).

Antimicrobial Agent Development

Derivatives of Indole, similar to 3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone, have been synthesized and evaluated for antimicrobial potential. These studies indicate a potential for the development of new antimicrobial agents (Kalshetty et al., 2012).

properties

Product Name

3-(2-Aminoethyl)-5-methoxy-1,3-dimethyl-2-indolone

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-(2-aminoethyl)-5-methoxy-1,3-dimethylindol-2-one

InChI

InChI=1S/C13H18N2O2/c1-13(6-7-14)10-8-9(17-3)4-5-11(10)15(2)12(13)16/h4-5,8H,6-7,14H2,1-3H3

InChI Key

XEEBADQXIMNBQG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)N(C1=O)C)CCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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